4-Methoxybenzyl chloride

Physical organic chemistry Solvolysis kinetics Nucleophilic substitution

Procure 4-Methoxybenzyl chloride (PMB-Cl) ≥98% purity for your next synthesis. Unlike unsubstituted benzyl halides, its electron-donating p-methoxy substituent enables orthogonal PMB protection strategies and accelerates solvolysis kinetics (k_solv 2.2 s⁻¹) by over eight orders of magnitude versus electron-deficient analogs. Essential for independent PMB/Bn deprotection (DDQ/CAN vs. hydrogenolysis) and validated for NaH-free, room-temperature alkylations using NaOt-Bu/DMSO. Ultrasound-promoted protocols achieve complete protection in 15 minutes, reducing reactor occupancy time.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 824-94-2
Cat. No. B031597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzyl chloride
CAS824-94-2
Synonymsp-(Chloromethyl)-anisole;  1-(Chloromethyl)-4-(methyloxy)benzene;  1-(Chloromethyl)-4-methoxybenzene;  4-(Chloromethyl)-1-methoxybenzene;  4-(Chloromethyl)anisole;  4-(Chloromethyl)phenyl Methyl Ether;  4-Methoxybenzyl Chloride;  4-Methyloxybenzyl Chloride; 
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCl
InChIInChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
InChIKeyMOHYOXXOKFQHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzyl chloride (CAS 824-94-2): Procurement and Differentiation Guide for Scientific and Industrial Users


4-Methoxybenzyl chloride (CAS 824-94-2), also known as p-methoxybenzyl chloride or PMB-Cl, is an aromatic benzyl halide characterized by an electron-donating para-methoxy substituent on the phenyl ring . This substitution pattern confers distinct nucleophilic substitution kinetics relative to unsubstituted or less electron-rich benzyl halides, positioning it as a preferred electrophilic alkylating agent and protecting group precursor in pharmaceutical intermediate synthesis and multi-step organic transformations [1].

Why 4-Methoxybenzyl Chloride Cannot Be Casually Substituted with Other Benzyl Halides in Synthesis


The electron-donating 4-methoxy group fundamentally alters the solvolytic mechanism and relative reactivity of this compound compared to its close analogs. In aqueous organic solvent systems, 4-methoxybenzyl chloride undergoes nucleophilic attack on solvent-separated ion pairs, whereas benzyl chloride, 4-methylbenzyl chloride, and 4-chlorobenzyl chloride undergo attack on intimate ion pairs [1]. This mechanistic divergence is not a subtle nuance; it directly governs product selectivity in competitive nucleophilic environments. For instance, in 20% acetonitrile/water, the first-order solvolysis rate constant for 4-methoxybenzyl chloride is 2.2 s⁻¹, a value that drops by more than eight orders of magnitude to 1.1 × 10⁻⁸ s⁻¹ for 3,4-dinitrobenzyl chloride [2]. Consequently, substituting a generic benzyl halide into a process optimized for 4-methoxybenzyl chloride will predictably yield different reaction rates, altered selectivity profiles, and potentially failed protecting group strategies.

Quantitative Differentiation Evidence for 4-Methoxybenzyl Chloride Relative to Analogous Benzyl Halides


Rate Acceleration in Solvolysis: 4-Methoxybenzyl Chloride vs. 4-Methylbenzyl Chloride

4-Methoxybenzyl chloride exhibits a dramatically higher solvolysis rate compared to 4-methylbenzyl chloride (4-MeBnCl) and benzyl chloride. In 20% acetonitrile/water at 25°C, the first-order rate constant (k_solv) for 4-methoxybenzyl chloride is 2.2 s⁻¹ [1]. In contrast, 4-methylbenzyl chloride and 4-chlorobenzyl chloride react via intimate ion pairs with substantially lower rates, consistent with the electron-donating methoxy group stabilizing the carbocation intermediate via resonance [2].

Physical organic chemistry Solvolysis kinetics Nucleophilic substitution

Product Selectivity (k_MeOH/k_TFE) Ratio of 26 in Mixed Solvent Systems

In solvolysis reactions conducted in 70/27/3 (v/v/v) HOH/TFE/MeOH, 4-methoxybenzyl chloride exhibits a product selectivity ratio k_MeOH/k_TFE of 26 [1]. This selectivity ratio decreases sharply when electron-withdrawing meta-substituents are added to the 4-methoxybenzyl ring, and contrasts with the behavior of less reactive substituted benzyl chlorides which display sharp increases in k_MeOH/k_TFE due to anti-Hammond shifts [1]. The selectivity range across 27 mono-, di-, and tri-substituted benzyl chlorides spans from a minimum of 8 to a maximum of 110 [1].

Solvolysis Product selectivity Hammett analysis

Mechanistic Divergence: Solvent-Separated vs. Intimate Ion Pair Nucleophilic Attack

Under solvolytic conditions in aqueous ethanol, 4-methoxybenzyl chloride undergoes nucleophilic attack on solvent-separated ion pairs. In contrast, benzyl chloride, p-chlorobenzyl chloride, and p-methylbenzyl chloride undergo nucleophilic attack on intimate ion pairs [1]. This mechanistic distinction was established via substrate selectivity measurements toward competing nucleophiles (ethanol and m-chloroaniline) and corroborated by perturbation molecular orbital (PMO) theory analysis [1].

Reaction mechanism Ion pair intermediates Solvolysis

Ultrasound-Assisted PMB Protection Achieves Complete Reaction within 15 Minutes

When 4-methoxybenzyl chloride (PMB-Cl) is reacted with multisubstituted phenols under power ultrasound in two-phase systems, typical runs produce PMB-protected products within 15 minutes [1]. Non-sonicated control reactions under otherwise identical conditions required significantly longer reaction times to achieve comparable conversion, demonstrating a clear efficiency advantage for the ultrasound-promoted protocol with this specific benzyl chloride [1].

Protecting group chemistry Ultrasound synthesis Phenolic ether formation

NaOt-Bu/DMSO Protocol Enables Room Temperature PMB Protection of Sterically Hindered Alcohols

p-Methoxybenzylation of sterically hindered menthol using 4-methoxybenzyl chloride with NaOt-Bu in DMSO proceeded faster at room temperature than the commonly used NaH in THF or DMF methods, which often require elevated temperatures and an activator such as tetrabutylammonium iodide (TBAI) [1]. This methodology eliminates the use of NaH, which is undesirable for large-scale processes due to insolubility in most solvents and generation of explosive hydrogen gas [1].

Protecting group methodology Sterically hindered substrates Base-mediated alkylation

Dual Deprotection Orthogonality Enables Selective Unmasking in Presence of Benzyl Groups

The p-methoxybenzyl (PMB) group introduced via 4-methoxybenzyl chloride offers dual deprotection orthogonality: it can be removed by catalytic hydrogenation similarly to benzyl groups, but it can also be selectively deprotected via mild oxidation (e.g., DDQ or ceric ammonium nitrate) or strong acid conditions while benzyl protecting groups remain intact [1]. This orthogonal deprotection capability is not available with standard benzyl chloride (BnCl), which lacks the electron-rich methoxy substituent required for oxidative cleavage selectivity.

Orthogonal protecting groups Deprotection chemistry Multi-step synthesis

High-Value Application Scenarios for 4-Methoxybenzyl Chloride Based on Differentiated Evidence


Large-Scale Pharmaceutical Intermediate Synthesis Requiring Orthogonal Protecting Group Strategies

In multi-step API synthesis where both a benzyl (Bn) and a p-methoxybenzyl (PMB) protecting group must coexist and be removed independently, 4-methoxybenzyl chloride is the essential reagent. Its PMB group can be cleaved oxidatively (e.g., DDQ, CAN) while benzyl ethers remain stable, a capability not afforded by benzyl chloride [1]. This orthogonal selectivity reduces protection/deprotection cycle count and improves overall yield in complex molecule construction.

Ultrasound-Accelerated Phenolic Protection for High-Throughput Medicinal Chemistry

For medicinal chemistry laboratories and pilot plants synthesizing libraries of phenolic ether intermediates, the ultrasound-promoted protocol using 4-methoxybenzyl chloride delivers complete PMB protection within 15 minutes in two-phase systems [1]. This represents a validated acceleration relative to conventional stirring methods, enabling faster lead optimization cycles and reduced reactor occupancy time.

Room Temperature Protection of Sterically Hindered Alcohols in Safety-Constrained Manufacturing

When manufacturing facilities face restrictions on NaH usage due to hydrogen gas explosion hazards or require ambient temperature operations to reduce energy costs, the NaOt-Bu/DMSO protocol with 4-methoxybenzyl chloride provides a validated alternative [1]. This method achieves p-methoxybenzylation of hindered substrates like menthol at room temperature, eliminating both heating requirements and the handling of pyrophoric NaH.

Kinetic Studies and Physical Organic Chemistry Research on Nucleophilic Substitution Mechanisms

4-Methoxybenzyl chloride serves as a benchmark substrate for investigating stepwise vs. concerted solvolysis mechanisms, Hammond and anti-Hammond effects, and ion pair intermediacy. Its well-characterized k_solv of 2.2 s⁻¹ and k_MeOH/k_TFE selectivity ratio of 26 in defined solvent systems [1] make it an essential reference compound for calibrating computational models and designing mechanistic probes in academic and industrial physical organic chemistry laboratories.

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